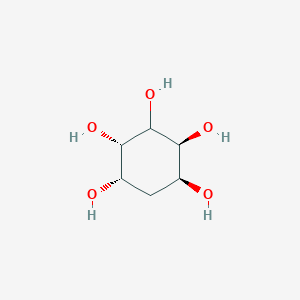

(+)-talo-Quercitol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(1S,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5-/m0/s1 |

InChI Key |

IMPKVMRTXBRHRB-FCAWWPLPSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O |

Synonyms |

(+)-talo-quercitol talo-quercitol |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of + Talo Quercitol

Elucidation of Absolute Configuration of (+)-talo-Quercitol

The absolute configuration of this compound has been established through various synthetic and analytical methods. One approach involved its synthesis from enantiomerically pure precursors derived from carbohydrates, such as D-ribose. acs.orgacs.orgnih.govresearchgate.net Detailed analysis using techniques like 1H NMR spectroscopy, including 2D NOESY experiments, has been instrumental in confirming the stereochemical assignments at the different chiral centers. acs.orgacs.orgnih.govcapes.gov.br The absolute configuration of this compound is defined as (1S,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol. nih.gov

Investigation of Preferred Solution and Solid-State Conformations of this compound

Conformational analysis of cyclitols like this compound involves studying the preferred spatial arrangement of the ring and its substituents. In solution, NMR spectroscopy is a powerful tool for this purpose, providing information about vicinal coupling constants and NOE interactions, which are indicative of dihedral angles and interproton distances. acs.orgacs.orgcopernicus.orgarxiv.org These data can be used to infer the dominant conformation(s) present in solution. copernicus.org

For substituted derivatives of talo-quercitol, NMR studies have suggested that the ring can adopt boat conformations, particularly to accommodate bulky substituents in equatorial positions. acs.org For example, studies on a talo-quercitol derivative with a tert-butyldimethylsilyl (TBDMS) group indicated a boat conformation supported by specific NOE interactions and coupling constants. acs.org

Research findings on related cyclitols and derivatives highlight the importance of techniques like NMR and X-ray crystallography in determining conformation.

Influence of Substituents on Conformational Dynamics

The presence and nature of substituents significantly influence the conformational dynamics of cyclohexanes and cyclitols. lumenlearning.comlibretexts.org In cyclohexane (B81311) systems, substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions, a principle quantified by A-values. lumenlearning.comlibretexts.org

In polyhydroxylated systems like quercitols, the multiple hydroxyl groups and their potential for hydrogen bonding, both intramolecularly and with the solvent, add complexity to the conformational landscape. Bulky substituents can force the ring into less favored conformations, such as boat forms, to minimize steric strain. acs.org Studies on substituted talo-quercitol derivatives have shown that the accommodation of bulky protecting groups, like TBDMS, can lead to the adoption of boat conformations in solution, as evidenced by NMR data. acs.org

The electronic effects of substituents can also play a role in conformational preferences, as observed in other cyclic systems where electron-donating or withdrawing groups influence interactions like CH-π interactions, thereby affecting folding and flexibility. rsc.org While specific data on the electronic effects of substituents on the conformational dynamics of this compound were not detailed in the search results, the general principles of conformational analysis in substituted cyclohexanes and the observed behavior of substituted cyclitols suggest that both steric and electronic factors of substituents would influence its preferred conformation and dynamics. lumenlearning.comlibretexts.orgrsc.org

Data related to coupling constants and NOE interactions from NMR studies on substituted talo-quercitol derivatives provide evidence for specific conformational preferences. For instance, vicinal coupling constants and NOEs were used to support a boat conformation in a TBDMS-protected derivative. acs.org

Here is a representation of typical data that might be presented in conformational studies:

| Spectroscopic Data Type | Observation (Example from literature on derivatives) | Conformational Implication | Source |

| ¹H NMR Coupling Constants (J values) | Small vicinal couplings (except one) in a distorted chair conformation acs.org | Supports assigned stereochemistry and conformation | acs.org |

| 2D NOESY NMR | Flagpole-flagpole NOE in a derivative acs.org | Confirms specific spatial proximity, supporting a boat conformation | acs.org |

| 2D NOESY NMR | NOEs between substituents and ring protons acs.org | Provides evidence for the relative orientation of groups, supporting a boat conformation in a derivative | acs.org |

Chemical Synthesis Methodologies for + Talo Quercitol

Retrosynthetic Analysis and Strategic Disconnections for (+)-talo-Quercitol Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inairitilibrary.com It involves deconstructing the target molecule into simpler, often commercially available, precursor structures. youtube.com For this compound, the primary goal is to simplify the complex array of stereocenters on the cyclohexane (B81311) ring.

A logical retrosynthetic approach involves two key types of disconnections:

C-C Bond Disconnection: The carbocyclic ring is the central feature. A primary strategic disconnection is the cleavage of a carbon-carbon bond within the ring, transforming the cyclic structure into a linear, acyclic precursor. This strategy simplifies the target by removing the topological constraint of the ring. The challenge then becomes designing a reliable and stereocontrolled cyclization reaction to form the six-membered ring in the forward synthesis.

C-O Bond Disconnection: Alternatively, one can disconnect the carbon-oxygen bonds of the hydroxyl groups. This leads to precursors like polyhydroxylated cyclohexene (B86901) intermediates. This strategy relies on the subsequent stereoselective installation of the hydroxyl groups, often through reactions like dihydroxylation or epoxidation followed by ring-opening.

Both strategies ultimately lead back to the realization that starting with a precursor that already contains some or all of the required stereocenters in a defined arrangement is highly advantageous. This logic underpins the prevalence of the "chiral pool" approach, where readily available, enantiomerically pure natural products like carbohydrates serve as the starting materials.

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis is essential for obtaining optically pure this compound. The dominant strategies can be broadly classified into chiral pool synthesis and de novo asymmetric synthesis.

Chiral pool synthesis utilizes abundant, enantiopure natural products as starting materials, thereby bypassing the need to create chirality from achiral precursors. Carbohydrates are ideal for this purpose due to their high density of stereocenters.

D-Ribose has proven to be a versatile and effective starting material for the synthesis of this compound. One prominent strategy involves the creation of an acyclic, functionalized precursor from a D-ribose derivative, which is then induced to cyclize.

A notable synthesis involves the preparation of an enantiomerically pure alkyne-tethered aldehyde derived from D-ribose. nih.govfigshare.com This linear precursor undergoes a free-radical cycloisomerization reaction mediated by tributyltin hydride and azobisisobutyronitrile (AIBN) to form the crucial cyclohexane ring. This key step proceeds with excellent diastereoselection, setting the stereochemistry at the newly formed chiral center. nih.gov The resulting cyclized product, an intermediate allo-quercitol derivative, does not yet have the correct stereochemistry for the talo configuration. The final conversion is achieved through a two-step sequence: a Mitsunobu reaction to invert the configuration of a key hydroxyl group, followed by base-mediated hydrolysis to yield the protected this compound derivative. nih.gov

Another divergent strategy also starting from D-ribose employs a Barbier allylation and a Ring-Closing Metathesis (RCM) as the key steps to construct a common polyhydroxylated cyclohexenol (B1201834) intermediate. researchgate.net This intermediate can then be elaborated to furnish various cyclitols, including this compound. researchgate.net

Table 1: Selected Steps in the Synthesis of this compound Derivative from an allo-Quercitol Intermediate nih.gov

| Step | Precursor | Reagents | Product | Yield |

| 1 | (+)-allo-Quercitol derivative | PPh₃, DIAD, Benzoic Acid | Benzoate derivative | 35% |

| 2 | Benzoate derivative | K₂CO₃, MeOH | This compound derivative | 88% |

Data sourced from J. Org. Chem. 2001, 66(25), 8370-8. nih.gov

D-Shikimic acid is another valuable chiral pool starting material, as it already contains a six-membered ring with several defined stereocenters. It has been successfully employed in the stereoselective synthesis of other quercitols, such as (+)-proto-quercitol and (−)-gala-quercitol. nih.govacs.org These syntheses leverage the existing stereochemistry of shikimic acid and modify its functional groups—the carboxylic acid, the hydroxyl groups, and the double bond—to arrive at the target structures. nih.gov

While a specific, detailed synthetic pathway from D-shikimic acid to this compound is not prominently documented in the reviewed literature, a plausible route can be envisioned. Such a strategy would likely involve:

Protection of the existing cis-diol and the C5 hydroxyl group.

Stereoselective epoxidation of the cyclohexene double bond.

Regio- and stereoselective opening of the epoxide to introduce two new hydroxyl groups.

Chemical modification or reduction of the carboxylic acid moiety.

Global deprotection to yield the final product. The success of such a route would depend critically on controlling the stereochemical outcomes of the epoxidation and epoxide-opening steps.

D-Mannitol, a C2-symmetric acyclic sugar alcohol, is another common chiral pool starting material. Its utility has been demonstrated in the stereoselective synthesis of various cyclitols, including muco-quercitol and (+)-gala-quercitol. dntb.gov.ua A synthesis starting from D-mannitol must achieve the formidable task of constructing the carbocyclic ring from an acyclic precursor while maintaining stereochemical control.

A potential synthetic strategy for this compound from D-mannitol would involve several key transformations. A common approach is to first convert the linear D-mannitol into a precursor with differentiated termini, for example, by transforming one end into an aldehyde and the other into a nucleophilic species. An intramolecular cyclization, such as an aldol (B89426) reaction or a Nozaki-Hiyama-Kishi reaction, could then be employed to form the six-membered ring. Subsequent stereochemical adjustments of the hydroxyl groups would be necessary to achieve the final talo configuration.

De novo asymmetric synthesis involves the creation of a chiral molecule from an achiral or racemic precursor, where the chirality is introduced during the synthetic sequence using a chiral catalyst or reagent. While this approach is powerful, a specific de novo synthesis of this compound is not widely reported.

However, a hypothetical de novo strategy can be proposed based on well-established asymmetric reactions. A plausible route could begin with a simple, achiral starting material like 1,4-cyclohexadiene. Key steps could include:

Asymmetric Dihydroxylation: A Sharpless Asymmetric Dihydroxylation (AD) could be used to install the first two adjacent stereocenters onto one of the double bonds, creating a chiral cyclohexene-diol.

Substrate-Controlled Functionalization: The stereochemistry of the newly formed diol could then direct the stereoselective functionalization (e.g., epoxidation or another dihydroxylation) of the remaining double bond.

Further Oxidation: Installation of the final hydroxyl group would complete the synthesis.

This approach is conceptually straightforward but presents practical challenges in achieving the correct facial selectivity in the second hydroxylation step to attain the specific stereochemical array of this compound.

De Novo Asymmetric Synthesis Strategies for this compound

Free Radical Cycloisomerization Methodologies

A notable approach to the asymmetric synthesis of this compound involves the free-radical cycloisomerization of an enantiomerically pure alkyne-tethered aldehyde derived from a carbohydrate. This method has proven to be highly diastereoselective.

The synthesis begins with a derivative of D-ribose, which is converted into an enantiomerically pure alkyne-tethered aldehyde. This precursor then undergoes a 6-exo-trig radical cycloisomerization. The cyclization is typically initiated by tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). This process leads to the formation of carbocycles with a newly created stereocenter.

The reaction yields a mixture of E and Z vinyltin (B8441512) isomers, but with excellent diastereoselection at the new stereocenter formed during the ring closure. Following protodestannylation, a single diastereomer is predominantly isolated. The absolute configuration of the newly formed stereocenter is confirmed through detailed 1H NMR analysis. This highly functionalized cyclohexane derivative serves as a key intermediate that can be further transformed into optically pure this compound. The careful selection of the radical precursor and reaction conditions is crucial for achieving high diastereoselectivity.

| Reagent/Condition | Role | Outcome |

| Tributyltin hydride (Bu3SnH) | Radical mediator | Facilitates the cyclization process |

| Azobisisobutyronitrile (AIBN) | Radical initiator | Initiates the radical chain reaction |

| Alkyne-tethered aldehyde | Precursor | Provides the carbon backbone for cyclization |

| Protodestannylation | Final step | Removes the tin group and yields the target stereoisomer |

Ene Reaction of Singlet Oxygen Pathways

A convenient synthesis of (±)-talo-Quercitol has been achieved through the ene reaction of singlet oxygen with a suitable cyclohexadiene derivative. researchgate.net This photochemical method offers an efficient way to introduce oxygen functionalities with a degree of stereocontrol.

The reaction involves the photooxygenation of 1,4-cyclohexadiene, which yields hydroperoxy endoperoxides. The stereochemical outcome of the subsequent transformations of these intermediates dictates the final quercitol isomer produced. For the synthesis of talo-quercitol, specific hydroperoxy endoperoxides are reduced and then subjected to dihydroxylation. The conformational analysis of the intermediates helps to predict and explain the stereochemical outcome of the dihydroxylation reactions. nih.gov

While this method has been effectively used for the synthesis of racemic talo-quercitol, achieving enantioselectivity would require the use of chiral auxiliaries or catalysts to direct the singlet oxygen attack or to resolve the racemic mixture in a later step. The mechanism of the singlet oxygen ene reaction can be influenced by solvent polarity and substituent effects, which can affect the diastereoselectivity of the hydroperoxidation step. illinois.edursc.org

| Reaction | Description | Key Intermediates |

| Photooxygenation | Reaction of a diene with singlet oxygen | Hydroperoxy endoperoxides |

| Reduction | Conversion of hydroperoxides to alcohols | Dihydroxylated intermediates |

| Dihydroxylation | Introduction of additional hydroxyl groups | Quercitol precursors |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool in the synthesis of cyclic compounds, including the carbocyclic core of quercitols. A divergent synthetic strategy starting from D-ribose utilizes RCM as a key step to construct the cyclohexene ring system, which is a precursor to this compound and other diastereomers. researchgate.net

This approach involves the initial elaboration of D-ribose into an acyclic diene. The crucial RCM reaction is then employed to cyclize this diene, forming a polyhydroxylated cyclohexenol intermediate. The choice of catalyst, often a ruthenium-based complex such as a Grubbs catalyst, is critical for the efficiency and success of the ring closure. organic-chemistry.org

The resulting cyclohexenol is a versatile common intermediate that can be further functionalized to yield various quercitol diastereomers. The stereochemistry of the final product is determined by the subsequent epoxidation and dihydroxylation steps applied to this intermediate. The facial selectivity of these reactions is influenced by the existing stereocenters on the cyclohexene ring, which are derived from the starting D-ribose.

| Step | Reagent/Catalyst | Function |

| Acyclic diene synthesis | Multi-step from D-ribose | Precursor for cyclization |

| Ring-Closing Metathesis | Grubbs catalyst (Ru-based) | Formation of the cyclohexene ring |

| Further functionalization | Epoxidation/dihydroxylation reagents | Introduction of remaining hydroxyl groups |

Stereocontrol and Diastereoselectivity in this compound Synthesis

The stereochemical complexity of this compound, with its multiple contiguous stereocenters, necessitates precise control over the formation of each new chiral center during its synthesis. The methodologies described above each employ distinct strategies to achieve high diastereoselectivity.

In the Free Radical Cycloisomerization method, the stereochemistry of the starting material, an enantiomerically pure aldehyde derived from D-ribose, dictates the absolute configuration of the final product. The key to diastereoselectivity lies in the transition state of the 6-exo-trig cyclization. The existing stereocenters on the carbohydrate-derived backbone guide the formation of the new stereocenter, leading to excellent diastereoselection. The rigidity of the cyclic transition state and the steric interactions of the substituents play a crucial role in favoring the formation of one diastereomer over the other.

The Ene Reaction of Singlet Oxygen provides stereocontrol through the geometry of the ene reaction itself and the subsequent transformations. The facial selectivity of the singlet oxygen attack on the cyclohexadiene derivative can be influenced by steric hindrance and directing groups. Furthermore, the stereochemical outcome of the reduction and dihydroxylation steps is governed by the conformation of the intermediate hydroperoxy endoperoxides and the reagents used. For instance, dihydroxylation with reagents like potassium permanganate (B83412) or osmium tetroxide will proceed with a specific stereochemistry (syn-dihydroxylation) relative to the existing functional groups.

In Ring-Closing Metathesis Approaches , the stereocenters of the final this compound are largely set by the stereochemistry of the starting material, D-ribose. The RCM reaction itself forms the carbocyclic ring without creating new stereocenters on the ring. The diastereoselectivity is primarily achieved in the post-RCM functionalization steps. The facial selectivity of reactions such as epoxidation and subsequent ring-opening, or dihydroxylation of the double bond in the cyclohexenol intermediate, is directed by the pre-existing hydroxyl groups, leading to the desired talo configuration.

Divergent Synthetic Pathways to Quercitol Diastereomers including this compound

A highly efficient and elegant approach to the synthesis of various quercitol diastereomers, including this compound, is through a divergent strategy from a common intermediate. researchgate.net This strategy is particularly powerful as it allows for the synthesis of multiple related natural products from a single, readily available starting material.

A notable example of this approach starts with D-ribose, which is converted into a polyhydroxylated cyclohexenol intermediate via a synthetic sequence that includes a Barbier allylation and a Ring-Closing Metathesis (RCM) reaction. researchgate.net This common intermediate possesses a cyclohexene ring with multiple stereocenters derived from D-ribose.

From this versatile intermediate, divergent pathways can be taken to access different quercitol diastereomers. The key to this divergence lies in the stereoselective functionalization of the double bond. For instance:

Synthesis of this compound: This can be achieved through a specific sequence of epoxidation and ring-opening reactions, or a dihydroxylation that proceeds with a particular facial selectivity, guided by the existing stereochemistry of the intermediate.

Synthesis of (+)-allo-Quercitol: A different set of stereoselective reagents or reaction conditions can be applied to the same common intermediate to favor the formation of the allo diastereomer.

This divergent approach is not only efficient in terms of step economy but also provides a systematic way to access a library of related natural products for biological evaluation. The ability to synthesize multiple diastereomers from a single common intermediate is a significant advantage in natural product synthesis.

| Starting Material | Key Reactions | Common Intermediate | Diastereomers Accessible |

| D-Ribose | Barbier allylation, RCM | Polyhydroxylated cyclohexenol | This compound, (+)-allo-Quercitol, Conduritol-E, allo-Inositol |

Natural Occurrence and Biosynthetic Studies of + Talo Quercitol

Identification and Isolation of (+)-talo-Quercitol from Biological Sources

The identification and isolation of this compound from natural sources have been reported in various studies. It is isolated from biological materials through extraction and purification techniques. While specific detailed protocols for the isolation of this compound are not extensively detailed in the provided snippets, the presence of various quercitol isomers, including this compound, has been confirmed in different plant species and other natural products. For instance, quercitols have been identified in the carbohydrate profile of oak wood using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net The isolation of (+)-proto-quercitol from the stems of Arfeuillea arborescens has also been reported, highlighting the diverse plant sources of these compounds. researchgate.net

This compound as a Proposed Biomarker in Specific Plant Genera (e.g., Quercus)

Quercitol, as a class of deoxyinositols, has been recognized as a significant biomarker for plants belonging to the genus Quercus, commonly known as oaks. researchgate.netresearchgate.netacs.orgresearchgate.net The presence of a characteristic cyclitol profile, including various inositols and quercitols, has been confirmed across different subgenera and species of Quercus. researchgate.net This consistent profile makes quercitols, including isomers like this compound, valuable markers for the characterization of this genus. researchgate.net Research utilizing techniques like NMR spectroscopy has demonstrated that the identification of signals corresponding to the methylene (B1212753) group of quercitol in honey samples can serve as a basis for differentiating oak honeydew honey from other honey types. researchgate.netresearchgate.net This further supports the role of quercitol as a taxonomic marker related to Quercus species.

Comparative Analysis of Natural Cyclitol Occurrence, including this compound

Cyclitols represent a diverse family of polyhydroxy cycloalkanes found in nature, with myo-inositol being the most abundant and widely distributed. yok.gov.trresearchgate.net Other naturally occurring inositol (B14025) isomers include scyllo-, chiro-, muco-, and neo-inositol. yok.gov.tr In addition to inositols, other cyclitol variants such as conduritols and quercitols are also found in biological sources. yok.gov.tr Conduritols are cyclohex-5-ene-1,2,3,4-tetrols, with conduritols A and F established as naturally occurring isomers. yok.gov.tr Quercitols, as deoxyinositols, are cyclohexanepentols. yok.gov.tr While 16 stereoisomeric forms of quercitol are possible, only a limited number, such as this compound, (+)-proto-quercitol, and (-)-vibo-quercitol, are found in nature, primarily in plants. yok.gov.trresearchgate.netacs.org

The natural occurrence of cyclitols varies across plant species and even within different tissues of the same plant. For example, seeds of some legumes accumulate isomers or methylated ethers of myo-inositol, like D-chiro-inositol, D-pinitol, and D-ononitol, and their α-D-galactosides. pbsociety.org.pl These methylated cyclitols can accumulate in vegetative tissues under osmotic stress conditions. pbsociety.org.pl Comparative studies of cyclitol profiles in different Quercus species have shown a common pattern consisting of four inositols and four quercitols. researchgate.net

Here is a table summarizing some naturally occurring cyclitols:

| Cyclitol Isomer | Type of Cyclitol | Natural Occurrence Examples |

| myo-Inositol | Cyclohexanehexol | Widely distributed in nature, most abundant cyclitol. yok.gov.trresearchgate.net |

| scyllo-Inositol | Cyclohexanehexol | Found in various organisms. yok.gov.trresearchgate.net |

| chiro-Inositol | Cyclohexanehexol | Found in legumes and other plants. yok.gov.trpbsociety.org.pl |

| muco-Inositol | Cyclohexanehexol | Naturally occurring isomer. yok.gov.tr |

| neo-Inositol | Cyclohexanehexol | Naturally occurring isomer. yok.gov.tr |

| This compound | Cyclohexanepentol | Quercus species, honeydew honey, wines, A. arborescens, G. sylvestre. researchgate.netacs.orgresearchgate.netwikipedia.org |

| (+)-proto-Quercitol | Cyclohexanepentol | Many plant species, Quercus species. researchgate.netacs.orgresearchgate.net |

| (-)-vibo-Quercitol | Cyclohexanepentol | Oak species, honeydew honey, wines, G. sylvestre. researchgate.netresearchgate.net |

| scyllo-Quercitol | Cyclohexanepentol | Identified in Quercus wood. researchgate.net |

| epi-Quercitol | Cyclohexanepentol | Identified in Quercus wood. researchgate.net |

| D-Pinitol | Methylated Inositol | Legumes and other plants, accumulates under osmotic stress. pbsociety.org.pl |

| D-Ononitol | Methylated Inositol | Legumes and other plants, accumulates under osmotic stress. pbsociety.org.pl |

| Conduritol A | Cyclohexenetetrol | Natural occurrence established. yok.gov.tr |

| Conduritol F | Cyclohexenetetrol | Natural occurrence established. yok.gov.tr |

Hypothetical Biosynthetic Routes and Precursors to Cyclitols in Nature

The biosynthesis of cyclitols in plants primarily originates from glucose. researchgate.netwikipedia.organnualreviews.organnualreviews.org The initial and likely sole de novo synthetic route linking carbohydrate metabolism to cyclitol formation in the plant kingdom involves the conversion of glucose-6-phosphate to myo-inositol 1-phosphate, catalyzed by the enzyme inositol 1-phosphate synthase (I1PS). wikipedia.organnualreviews.org Myo-inositol 1-phosphate is then dephosphorylated to yield free myo-inositol. wikipedia.organnualreviews.org

Myo-inositol serves as a central precursor for the formation of other cyclitols, including the various inositol stereoisomers and deoxyinositols like quercitols. researchgate.netwikipedia.org The conversion of myo-inositol to 5-deoxyinositol (quercitol) is proposed to occur through a pathway involving scyllo-inosose as an intermediate. wikipedia.org This conversion involves multiple enzymatic steps, including oxidation and dehydration. wikipedia.org

While the detailed biosynthetic pathway specifically leading to this compound is not explicitly outlined in the provided texts, the general scheme for cyclitol biosynthesis suggests that it would likely involve modifications, such as epimerization and deoxygenation, of myo-inositol or its phosphorylated intermediates. Research on the enzymatic production of other quercitol isomers, such as (-)-vibo-quercitol and scyllo-quercitol, from 2-deoxy-scyllo-inosose (B3429959) by specific dehydrogenases in bacteria provides insight into potential enzymatic reactions involved in deoxyinositol formation. researchgate.netresearchgate.net

Another class of aminocyclitols, particularly C7N aminocyclitols found in some microbial natural products like validamycin A and acarbose, are synthesized from sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgbiorxiv.orgnih.govnih.gov However, this pathway starting from a C7 precursor appears distinct from the biosynthesis of C6 cyclitols like quercitols which are derived from glucose (a C6 sugar).

The biosynthesis of raffinose (B1225341) family oligosaccharides (RFOs) and galactosyl cyclitols in seeds is linked, with myo-inositol and methylated inositols serving as acceptors for galactosyl residues transferred from UDP-galactose via galactinol. pbsociety.org.plcambridge.org While this highlights the metabolic connections of cyclitols, it describes the formation of glycosylated cyclitols rather than the biosynthesis of the cyclitol ring itself.

Hypothetical biosynthetic routes often involve a series of enzymatic transformations, including cyclization, epimerization, reduction, and deoxygenation, acting on phosphorylated sugar precursors or inositol intermediates. researchgate.netwikipedia.organnualreviews.organnualreviews.orgnih.govnih.govagriculturejournals.cznih.gov The specific enzymes and precise steps involved in the formation of each individual cyclitol stereoisomer, including this compound, are areas of ongoing research.

Advanced Spectroscopic and Analytical Techniques for + Talo Quercitol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the complete molecular structure of organic compounds like (+)-talo-Quercitol funaab.edu.nginstitut-kuhlmann.de. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, detailed information about the connectivity, functional groups, and spatial arrangement of atoms can be obtained.

Advanced 1H NMR and 13C NMR Techniques for this compound

Standard one-dimensional (1D) 1H and 13C NMR experiments provide fundamental information about the hydrogen and carbon atoms within the this compound molecule acs.org. The chemical shifts (δ) of the signals in the 1H NMR spectrum indicate the electronic environment of each proton, while their multiplicity (singlet, doublet, triplet, quartet, multiplet, etc.) is determined by the number of neighboring protons through spin-spin coupling oregonstate.eduuci.edu. The integration of the signals provides the relative number of protons giving rise to each signal. In 13C NMR, the chemical shifts provide information about the carbon skeleton and the types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, or those bearing hydroxyl groups) acs.orgacs.org.

For this compound and its derivatives, 1H and 13C NMR data have been reported, providing characteristic chemical shifts for the ring protons and carbons acs.orgthieme-connect.comthieme-connect.com. For instance, a study on the synthesis of this compound derivative reported 1H NMR signals in CDCl3 at various chemical shifts, including multiplets and doublets, along with corresponding 13C NMR signals acs.org. Another study provided 1H NMR data for this compound in D2O, detailing chemical shifts and coupling patterns for the ring protons thieme-connect.comthieme-connect.com.

Table 1: Representative 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 1.82–1.92 | m | - | 6-H2 |

| 3.71 | dd | 9.9, 3.1 | 4-H |

| 3.75 | dd | 9.9, 2.7 | 3-H |

| 3.99 | ddd | 10.6, 5.9, 2.8 | 1-H |

| 4.03 | ddd | 2.8, 2.7, 1.2 | 2-H |

| 4.07 | ddd | 3.3, 3.3, 3.3 | 5-H |

*Data compiled from reference thieme-connect.com. Solvent: D2O, 500 MHz, 313 K.

Table 2: Representative 13C NMR Data for a this compound Derivative

| Chemical Shift (δ, ppm) | Assignment |

| 26.00 | CH3 (acetonide) |

| 27.51 | CH3 (acetonide) |

| 33.29 | CH2 |

| 62.16 | CH |

| 68.47 | CH |

| 70.86 | CH |

| 75.73 | CH |

| 79.82 | CH |

| 80.31 | CH |

| 87.50 | CH |

| 110.59 | C (acetonide) |

*Data compiled from reference acs.org. Solvent: CDCl3, 125 MHz. Note: This table is for a derivative, not the parent compound, but illustrates the type of data obtained.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for establishing correlations between nuclei and are invaluable for the complete assignment of 1H and 13C NMR signals in complex molecules like cyclitols uchicago.educreative-biostructure.com.

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through bonds (typically up to three bonds) uchicago.educreative-biostructure.com. This helps in establishing the connectivity of adjacent protons in the this compound ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond correlation) uchicago.educreative-biostructure.comustc.edu.cn. This is fundamental for assigning carbon signals based on assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds uchicago.educreative-biostructure.comembl-hamburg.de. The intensity of a NOESY cross-peak is related to the distance between the two protons. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule creative-biostructure.comembl-hamburg.de. In the context of quercitols, NOESY has been used to confirm absolute configurations and preferred conformations, such as boat conformations in certain derivatives acs.org.

Detailed analysis of 2D NMR spectra, including NOESY, has been used to establish the absolute configuration at stereocenters in quercitol derivatives acs.org.

Conformational Insights from NMR Coupling Constants and NOE Data

Analysis of vicinal coupling constants (³JHH) in 1H NMR spectra provides information about the dihedral angles between coupled protons, which can be used to infer the conformation of the cyclohexane (B81311) ring in this compound oregonstate.eduembl-hamburg.de. Large coupling constants (typically > 8 Hz) are indicative of an antiperiplanar arrangement, while smaller coupling constants suggest gauche or synclinal arrangements.

NOE data from NOESY experiments provide through-space distance constraints between protons creative-biostructure.comembl-hamburg.de. These constraints are vital for confirming the relative stereochemistry of substituents on the cyclohexane ring and for determining the preferred conformation in solution acs.org. For example, specific NOE correlations can indicate whether substituents are in axial or equatorial positions or help distinguish between chair and boat conformations acs.org. Studies on quercitol derivatives have utilized NOE data to support assigned boat conformations acs.org.

Mass Spectrometry (MS) in this compound Analysis

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and fragmentation behavior of this compound funaab.edu.ngarxiv.org. This information is essential for confirming the molecular formula and gaining insights into the structural subunits of the molecule institut-kuhlmann.de.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the molecular ion and fragment ions, typically with an accuracy of a few parts per million (ppm) institut-kuhlmann.demdpi.com. This high accuracy allows for the determination of the elemental composition of the ions, which is critical for confirming the molecular formula of this compound and its derivatives institut-kuhlmann.de. HRMS data, often obtained using techniques like Electrospray Ionization (ESI) coupled with Fourier Transform Ion Cyclotron Resonance (FT-ICR MS) or quadrupole Time-of-Flight (Q-TOF) MS, provide a high degree of confidence in the molecular weight determination institut-kuhlmann.dexmu.edu.cn. Studies on quercitol derivatives have reported HRMS data to confirm their elemental compositions acs.orgnih.gov.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing ionization and fragmentation msu.eduuni-saarland.de. The resulting fragment ions produce a characteristic fragmentation pattern, which can be used to deduce structural information institut-kuhlmann.delibretexts.org. By analyzing the masses of the fragment ions and their relative abundances, it is possible to propose fragmentation pathways and identify key structural features of this compound uni-saarland.de. While specific detailed fragmentation patterns for this compound in EI-MS were not extensively detailed in the search results, general principles of fragmentation in cyclitols and related polyols would apply, involving the cleavage of C-C and C-O bonds msu.edu. The presence of hydroxyl groups influences fragmentation, often leading to losses of water or fragments containing hydroxyls. In ESI-MS, fragmentation can be induced using techniques like Collision-Induced Dissociation (CID), providing additional structural insights xmu.edu.cn. Mass spectrometry, including GC-MS, has been used in the analysis of quercitol as a marker in honeydew honey, indicating its presence and allowing for its detection researchgate.netmdpi.com.

Hyphenated Analytical Methodologies

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy or spectrometry, offering enhanced analytical precision for complex samples. These integrated systems are invaluable in the study of natural compounds, allowing for simultaneous separation and detailed characterization ijsrtjournal.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that couples the separation capabilities of liquid chromatography with the sensitivity and mass analysis of mass spectrometry ijsrtjournal.commdpi.com. This combination is powerful for the detection and identification of compounds in complex mixtures, including natural extracts where this compound may be present researchgate.net. LC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase, while the MS detector provides molecular weight information and fragmentation patterns, aiding in the identification of eluting compounds ijsrtjournal.com. LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds like cyclitols, which are not suitable for Gas Chromatography (GC) without derivatization mdpi.comencyclopedia.pub. Studies on related compounds, such as other quercitols or flavonoids, frequently employ LC-MS for their analysis gijhsr.comacs.orgnih.gov. The technique allows for both qualitative identification through accurate mass measurements and fragmentation analysis, and quantitative determination of the target analyte mdpi.com. Methodologies often involve optimizing chromatographic conditions, such as the stationary phase (e.g., C18 columns are common in reversed-phase LC) and mobile phase composition (often involving water and organic solvents, sometimes acidified to improve peak shape and resolution), coupled with appropriate MS ionization techniques (e.g., electrospray ionization, ESI) mdpi.commdpi.comencyclopedia.pubnih.gov.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Characterization

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) integrates liquid chromatography with nuclear magnetic resonance spectroscopy researchgate.netnews-medical.netmdpi.com. This technique allows for the online characterization of separated compounds by providing detailed structural information through their NMR spectra researchgate.netnews-medical.net. LC-NMR is particularly valuable for the structural elucidation of unknown compounds or for confirming the identity of known compounds within complex natural product extracts news-medical.netmdpi.com. Unlike MS, which provides molecular weight and fragmentation data, NMR offers insights into the connectivity and spatial arrangement of atoms within a molecule researchgate.netnews-medical.net. LC-NMR can be operated in different modes, including on-flow, stop-flow, and loop-storage modes, each offering different advantages regarding sensitivity and spectral resolution mdpi.comsci-hub.seresearchgate.net. The stop-flow and loop-storage modes allow for longer acquisition times on specific peaks of interest, improving the signal-to-noise ratio and enabling the acquisition of more detailed 1D and 2D NMR spectra mdpi.comsci-hub.se. While NMR is inherently less sensitive than MS, advancements in probe technology, such as cryogenic probes and microprobes, have significantly improved the detection limits for LC-NMR applications mdpi.comsci-hub.se. The coupling of LC separation with the structural information from NMR makes LC-NMR a powerful tool for the unambiguous identification of natural products researchgate.netsci-hub.seresearchgate.net.

Integrated LC-HRMS-SPE-NMR Systems for Complex Mixture Analysis

For the comprehensive analysis of highly complex mixtures and the structural elucidation of low-abundance compounds, integrated systems combining Liquid Chromatography, High-Resolution Mass Spectrometry, Solid-Phase Extraction, and Nuclear Magnetic Resonance (LC-HRMS-SPE-NMR) have been developed researchgate.netnih.gov. This powerful hyphenated platform leverages the strengths of each individual technique. LC provides the initial separation, and HRMS offers accurate mass measurements and detailed fragmentation data for tentative identification nih.gov. The SPE component allows for the trapping and concentration of analytes of interest after chromatographic separation, effectively increasing their concentration before NMR analysis researchgate.netmdpi.comsci-hub.seresearchgate.net. This concentration step is crucial for overcoming the sensitivity limitations of NMR, particularly when dealing with trace compounds in complex matrices mdpi.comsci-hub.se. The trapped and concentrated analytes can then be eluted into an NMR flow cell using a deuterated solvent, enabling the acquisition of high-quality NMR spectra for definitive structural elucidation mdpi.comsci-hub.se. This integrated approach is particularly useful in natural product research for the dereplication of known compounds and the identification of novel structures from crude extracts researchgate.netsci-hub.se. The combination of high-resolution separation, accurate mass information, and detailed structural data from NMR provides a comprehensive analytical workflow for the characterization of complex samples containing compounds like this compound researchgate.netnih.gov.

Chromatographic Separation Techniques for this compound (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and purification of this compound from complex matrices, enabling its subsequent analysis and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary techniques employed, with the choice depending on the compound's properties.

HPLC is a widely utilized liquid chromatographic technique for separating components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase ijsrtjournal.comshimadzu.eu. For polar compounds like this compound, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) mdpi.comencyclopedia.pubshimadzu.eu. The separation is achieved by optimizing the mobile phase composition, flow rate, and stationary phase to achieve adequate resolution of the target analyte from other components in the sample mdpi.comencyclopedia.pubshimadzu.eunih.gov. HPLC can be coupled with various detectors, including UV-Vis spectrophotometry, Diode Array Detection (DAD), and mass spectrometry, for the detection and quantification of the separated compounds mdpi.commdpi.comencyclopedia.pubnih.gov. HPLC is favored for the analysis of thermolabile and non-volatile compounds encyclopedia.pub.

Chemical Derivatization and Synthesis of + Talo Quercitol Analogues

Methodologies for Functionalization and Structural Modification of (+)-talo-Quercitol

Functionalization and structural modification of cyclitols like this compound involve various synthetic methodologies to introduce different chemical groups or alter the existing hydroxyl framework. These modifications aim to tune the biological properties of the resulting analogues. One approach involves the selective protection of hydroxyl groups, which is crucial for directing subsequent reactions to specific positions on the cyclitol ring. The stereochemistry of the starting quercitol isomer, such as (+)-proto-quercitol, can dictate the regioselectivity of these protection strategies. researchgate.net

Another methodology involves the introduction of new functional groups through reactions like oxidation, reduction, or substitution. For instance, the synthesis of aminocyclitols from quercitol precursors involves the introduction of amino groups, often replacing hydroxyls or through ring-opening reactions of epoxides. yok.gov.trmdpi.com

Detailed research findings indicate that the choice of protecting groups significantly influences the stereoselectivity of reactions, such as dihydroxylation. researchgate.net Free radical cyclization of enantiomerically pure alkyne-tethered aldehydes derived from carbohydrates has been reported as a method for the asymmetric synthesis of (+)-allo-quercitol and this compound, demonstrating excellent diastereoselection at the newly formed stereocenter. nih.govacs.org

Synthesis of Aminocyclitol Derivatives from Quercitol Precursors

The synthesis of aminocyclitol derivatives from quercitol precursors is a significant area, as many biologically active compounds, including antibiotics and α-glucosidase inhibitors, contain aminocyclitol scaffolds. rsc.orgmdpi.com Quercitols, being deoxyinositols, serve as suitable starting materials for accessing these structures. researchgate.netyok.gov.tr

One strategy involves the conversion of quercitols into aminocyclitols by introducing amino functionalities onto the cyclohexane (B81311) ring. This can be achieved through various synthetic routes, including the modification of existing hydroxyl groups or the creation of new stereocenters with amino groups. For example, the synthesis of N-substituted aminocyclitols has been reported using (+)-proto-quercitol as a chiral building block. hilarispublisher.comresearchgate.netrsc.org These syntheses often involve the introduction of hydrophobic or hydrophilic moieties at the nitrogen atom to modulate activity. hilarispublisher.com

Another method for synthesizing aminocyclitols from precursors, though not exclusively from quercitol, involves the regioselective ring opening of epoxides. This approach has been used to synthesize known and new aminocyclitols from D-(-)-quinic acid, a different natural product. mdpi.com These quercitol-like aminocyclitols are also referred to as deoxyinosamines. mdpi.com

Research has shown that modifying the cyclic core and the N-substituted moiety of aminocyclitols derived from quercitol can improve their inhibitory effects on enzymes like α-glucosidase. researchgate.netrsc.org

Development of Other Structurally Modified Analogues of this compound

Beyond aminocyclitols, other structurally modified analogues of this compound and related quercitols have been developed. These modifications can involve alterations to the hydroxylation pattern, the introduction of unsaturation, or the incorporation of the quercitol core into larger molecular structures.

The synthesis of conduritols and inositols by modifying the quercitol core has been explored. hilarispublisher.com Conduritols are cyclitols containing a cyclohexene (B86901) moiety. hilarispublisher.com Synthetic strategies for preparing conduritols and inositols from cyclohexenylsilane intermediates, which can be accessed from precursors like D-ribose, have been developed. researchgate.netacs.org These strategies often involve stereoselective olefin dihydroxylation and subsequent transformations. acs.org

The synthesis of (+)-conduritol F, (+)-chiro- and (+)-epi-inositols from naturally available (+)-proto-quercitol has been reported as a concise method to obtain these cyclitols in enantiomerically pure form. researchgate.nethilarispublisher.comnih.gov

The development of analogues can also involve incorporating the quercitol structure into more complex natural product frameworks or designing hybrid molecules.

Synthetic Exploration of Conformationally Constrained Quercitol Derivatives

Synthetic exploration has also focused on creating conformationally constrained quercitol derivatives. Introducing rigidity into the molecular structure can help in understanding the relationship between conformation and biological activity and can lead to the development of more potent and selective compounds.

While direct examples of conformationally constrained this compound derivatives were not extensively detailed in the search results, the broader field of cyclitol chemistry involves strategies to limit the flexibility of the ring system. This can be achieved through the introduction of rigidifying elements, such as additional rings or specific substituents that lock the molecule into a preferred conformation.

Related research in the synthesis of conformationally constrained molecules includes the preparation of C-glycosyl amino acids and sugar-carbamino sugar hybrids via reactions like the Diels-Alder reaction, starting from sugar-derived dienes. acs.org Although these examples are not directly from quercitol, they illustrate methodologies used to create rigid cyclic structures relevant to carbohydrate chemistry and cyclitols.

The synthesis of rigid diols bearing adamantane-like components from myo-inositol, another cyclitol, demonstrates an approach to introduce conformational constraints into cyclitol-related structures. researchgate.net Such strategies could potentially be adapted for the synthesis of conformationally constrained quercitol derivatives.

Biological Relevance and Mechanistic Investigations of + Talo Quercitol and Its Derivatives

(+)-talo-Quercitol as a Chiral Building Block in the Synthesis of Biologically Active Compounds

This compound has been explored as a chiral building block in the synthesis of a variety of biologically active compounds due to its inherent stereochemistry and structural similarity to glucose. researchgate.netacs.org Its cyclitol structure provides a versatile scaffold for generating diverse molecular architectures. Research indicates its potential in the synthesis of antidiabetic agents, with investigations demonstrating that this chiral synthon can lead to compounds with improved hypoglycemic activity. researchgate.netacs.org The synthesis of this compound and other quercitol isomers has been achieved through various routes, including those starting from naturally abundant (−)-shikimic acid or via the ene reaction of singlet oxygen with cyclic alkenes. acs.orgcuny.edunottingham.ac.ukscribd.comscribd.com For instance, a stereoselective synthesis of (+)-proto-quercitol (another isomer used as a building block) from (−)-shikimic acid has been reported, involving multiple steps to yield the desired product. researchgate.netacs.org This highlights the chemical versatility of quercitols as starting materials for complex molecule synthesis.

Molecular Mechanisms of Action of Quercitols and their Derivatives

The biological activities of quercitols and their derivatives are often mediated through specific molecular interactions, including the modulation of protein aggregation and enzymatic inhibition.

Modulation of Protein Aggregation Processes (e.g., Amyloid-beta) by Quercitols

Protein aggregation, particularly the formation of amyloid fibrils, is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques. google.comresearchgate.net Some cyclitols, including scyllo-inositol, a stereoisomer of quercitol, have shown promise in modulating protein aggregation. Scyllo-inositol has demonstrated effectiveness in vitro and in vivo in reducing neuronal toxicity, cognitive deficits, and the aggregation of amyloid-beta peptides. researchgate.net While direct studies on the modulation of amyloid-beta aggregation specifically by this compound are less extensively documented in the provided search results, the known activity of related inositol (B14025) stereoisomers suggests a potential area of investigation for this compound and its derivatives. google.comresearchgate.net The interaction of Aβ with molecules containing sugar moieties has been implicated in aggregation, providing a basis for exploring cyclitols like quercitols in this context. google.com

Enzymatic Inhibition Studies of this compound Derivatives (e.g., α-Glucosidase)

Derivatives of quercitols, including those synthesized using (+)-proto-quercitol as a chiral building block, have demonstrated significant enzymatic inhibitory activities, particularly against α-glucosidases. researchgate.netwikipedia.orgresearchgate.net α-Glucosidase inhibitors are a class of antidiabetic drugs that work by delaying the digestion and absorption of carbohydrates, thereby reducing postprandial blood glucose levels. nih.govnih.govjksus.org

Studies have synthesized novel N-substituted aminoquercitols using (+)-proto-quercitol and evaluated their α-glucosidase inhibitory activity. researchgate.netresearchgate.net Some of these derivatives, particularly N-alkyl aminoquercitols with medium alkyl chains, have shown potent inhibition against rat intestinal maltase, exceeding the potency of the standard antidiabetic drug acarbose. researchgate.netresearchgate.net For example, specific N-1,3-dihydroxypropylaminocyclitols synthesized from (+)-proto-quercitol exhibited potent inhibition against rat intestinal α-glucosidases, especially maltase, with submicromolar IC₅₀ values. researchgate.net Mechanistic studies on one such compound indicated a competitive inhibition manner towards maltase and sucrase, with binding profiles similar to that of voglibose, a known α-glucosidase inhibitor. researchgate.net

Data from research on quercitol derivatives as α-glucosidase inhibitors:

| Compound Class | Origin/Synthesis | Target Enzyme(s) | Key Finding | Reference |

| N-substituted aminoquercitols | From (+)-proto-quercitol | α-Glucosidase (rat intestinal maltase) | Highly improved inhibition, more potent than acarbose | researchgate.netresearchgate.net |

| N-1,3-dihydroxypropylaminocyclitols | From (+)-proto-quercitol | α-Glucosidase (rat intestinal maltase, sucrase) | Potent inhibition (submicromolar IC₅₀), competitive inhibition | researchgate.net |

| Brominated quercitol derivatives | Synthesis from quercitol | α-Glucosidase | Showed strong inhibition | core.ac.uk |

These findings highlight the potential of this compound derivatives as potent α-glucosidase inhibitors for the management of conditions like type 2 diabetes. researchgate.netjksus.orgopenrepository.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. While specific detailed SAR studies solely focused on this compound analogues are not extensively detailed in the provided results, research on derivatives synthesized from related quercitol isomers, such as (+)-proto-quercitol, provides insights into the structural features important for activity. researchgate.netnottingham.ac.ukresearchgate.net

Studies on N-substituted aminoquercitols derived from (+)-proto-quercitol have explored the impact of different N-substituent chains on α-glucosidase inhibitory activity. researchgate.netresearchgate.net The findings suggest that the nature and length of the alkyl chain on the nitrogen atom significantly influence the inhibitory potency. researchgate.netresearchgate.net For instance, medium alkyl chains (hexyl to decyl) in N-alkyl aminoquercitols were associated with highly improved inhibition against rat intestinal maltase. researchgate.netresearchgate.net

The cyclitol core structure of quercitols is fundamentally related to that of inositols and other cyclitols known for various biological activities. wikipedia.orgresearchgate.net Modifications to the hydroxyl group positions and the introduction of amino or other functional groups on the cyclohexanepentol ring can alter the interaction with target enzymes or proteins. researchgate.netresearchgate.net Research on other cyclitol derivatives as glycosidase inhibitors also contributes to the broader understanding of SAR in this class of compounds. researchgate.netresearchgate.net

In Vivo Animal Model Studies on the Biological Impact of this compound and its Derivatives (excluding human clinical trials)

In vivo animal model studies are critical for assessing the biological impact and potential therapeutic effects of compounds within a living system. While direct in vivo studies specifically on this compound were not prominently featured in the search results, studies on related quercitol isomers and derivatives provide relevant context.

(−)-vibo-Quercitol, another naturally occurring quercitol isomer, has been shown to possess potent hypoglycemic action in animal models. google.com This finding is particularly relevant given the interest in quercitol derivatives as α-glucosidase inhibitors for diabetes management. researchgate.netresearchgate.net

Furthermore, scyllo-inositol has been evaluated in multiple Alzheimer's disease animal models (TgCRND8, PS1XAPP, 5XFAD) and demonstrated increased cognitive function and decreased Aβ42 deposition. researchgate.net These in vivo results with a related cyclitol highlight the potential for this class of compounds to exert biological effects in complex organisms. researchgate.net

Although direct in vivo data for this compound specifically is limited in the provided snippets, the observed activities of its stereoisomers and synthetic derivatives in animal models, particularly concerning hypoglycemic effects and modulation of protein aggregation, suggest that this compound and its own derivatives warrant investigation in relevant in vivo systems to fully understand their biological impact. researchgate.netresearchgate.netresearchgate.netgoogle.com

Computational and Theoretical Studies on + Talo Quercitol

Molecular Modeling and Force Field Calculations for Conformational Analysis

Conformational analysis is a crucial aspect of understanding a molecule's behavior, as the spatial arrangement of atoms significantly influences its properties and interactions. taltech.eenih.gov Molecular modeling, often employing force field calculations, is a widely used approach for exploring the conformational landscape of small molecules like (+)-talo-Quercitol. scielo.brtaltech.eeschrodinger.com Force fields utilize classical mechanics principles and a set of parameters derived from experimental data or higher-level quantum calculations to approximate the potential energy of a molecule based on its atomic positions and connectivity. scielo.br

By using force field calculations, different possible three-dimensional arrangements (conformers) of this compound can be generated and their relative energies estimated. taltech.eeschrodinger.com This allows for the identification of low-energy conformers, which are more likely to be populated under normal conditions. Techniques like systematic conformational searching or Monte Carlo methods are often employed to sample the conformational space effectively. scielo.br While force fields are computationally efficient, their accuracy is dependent on the quality of the parameters and may not fully capture subtle electronic effects. taltech.eescm.com However, they are valuable for generating initial conformer pools that can then be refined using more accurate methods. scm.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to force fields. mpg.denrel.govmdpi.comaspbs.com DFT calculations approximate the electronic structure by focusing on the electron density, which significantly reduces the computational cost compared to traditional ab initio methods based on wavefunctions. mdpi.com

Applying DFT to this compound can yield detailed information about its electronic properties, such as charge distribution, molecular orbitals, and electrostatic potential. nrel.govaspbs.com These properties are fundamental to understanding the molecule's reactivity and how it might interact with other molecules, including biological targets. mdpi.comnih.gov DFT can also be used to calculate reaction energies and transition states, providing insights into possible reaction pathways involving this compound. mpg.demdpi.com While more computationally demanding than force fields, DFT offers a higher level of accuracy for studying electronic effects and chemical reactivity. taltech.eenrel.gov

Molecular Dynamics Simulations to Investigate Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations extend the insights from static molecular modeling by simulating the time-dependent behavior of a molecular system. mdpi.complos.org By applying the laws of motion to atoms under the influence of a force field, MD simulations can explore the dynamic aspects of this compound, including its conformational flexibility and interactions with its environment, such as solvent molecules. taltech.eemdpi.complos.org

MD simulations can provide valuable information about the conformational landscapes of molecules, showing how they transition between different conformers over time and the relative stability of these states. mdpi.complos.orgnsf.govnih.gov For this compound, MD simulations can reveal how the presence of solvent or other molecules might influence its preferred conformations and dynamics. These simulations can also be used to investigate the nature and strength of interactions between this compound and other species, providing a dynamic perspective on molecular recognition and binding processes. mdpi.complos.org The accuracy of MD simulations is dependent on the chosen force field and the simulation duration, with longer simulations providing a more comprehensive sampling of the conformational space. mdpi.comfrontiersin.org

Ligand-Protein Docking Studies for Quercitol Derivatives

Ligand-protein docking studies are computational techniques used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein target. mdpi.com While direct studies on this compound docking to specific proteins might be limited in the public domain, studies on quercitol derivatives provide relevant insights into the potential of this class of compounds to interact with biological macromolecules. peerj.comnih.govresearchgate.netdntb.gov.ua

Docking studies typically involve placing the ligand in the binding site of a protein and exploring various poses (orientations and conformations) to find the most energetically favorable binding mode. mdpi.com Scoring functions are used to estimate the binding affinity based on the interactions between the ligand and the protein. mdpi.comnih.gov Studies on quercetin (B1663063) derivatives, which share structural similarities with quercitol, have utilized molecular docking to identify potential inhibitors for targets like SARS-CoV-2 main protease. peerj.comnih.gov These studies demonstrate the applicability of docking methods to polyhydroxylated cyclic molecules and highlight the importance of factors like binding energy, hydrogen bonds, and specific residue interactions in determining binding affinity. nih.gov While docking studies provide valuable predictions, experimental validation is often necessary to confirm the predicted binding modes and affinities. peerj.com

Future Research Directions and Emerging Applications of + Talo Quercitol

Innovations in Green Chemistry Approaches for (+)-talo-Quercitol Synthesis

The synthesis of this compound has been explored through various methods, including those starting from carbohydrates like D-ribose or naturally abundant (-)-shikimic acid researchgate.netacs.orgnih.govacs.orgnih.gov. A convenient synthesis of (±)-talo-quercitol has also been achieved via the ene reaction of singlet oxygen metu.edu.tracs.org. Future research in this area is likely to focus on developing more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry. Photochemical reactions, for instance, are considered part of sustainable chemistry, utilizing light as a traceless reagent and potentially employing sunlight as a renewable energy source researchgate.netcuny.eduscribd.com. Oxygenations carried out under solvent-free conditions using photosensitizers embedded in polystyrene beads represent another approach towards simplified work-up procedures and catalyst recovery scribd.com. Exploring heterogeneous catalysts in key synthetic steps, such as the acetalization of quinic acid, has shown positive effects on activity and simplifies work-up compared to homogeneous catalysts mdpi.com. Divergent synthetic strategies from common intermediates, such as a polyhydroxylated cyclohexenol (B1201834) derived from D-ribose, have demonstrated efficiency in accessing various polyhydroxylated natural products, including talo-quercitol researchgate.net. These advancements suggest a trend towards developing greener and more efficient synthetic pathways for this compound.

Exploration of Undiscovered Biological Activities through High-Throughput Screening

While some biological activities of quercitol derivatives, such as α-glucosidase inhibition, have been investigated, the full spectrum of biological activities for this compound remains largely unexplored researchgate.net. High-throughput screening (HTS) is a powerful tool for rapidly testing large libraries of chemical compounds against specific biological targets or cellular phenotypes to identify potential hits bmglabtech.comevotec.com. This automated approach can accelerate the discovery of novel biological activities bmglabtech.com. Quantitative high-throughput screening (qHTS) further enhances this by generating concentration-response curves, providing richer datasets for identifying reliable biological activities and elucidating structure-activity relationships directly from the primary screen researchgate.netnih.gov. Applying HTS and qHTS methodologies to screen this compound against a wide range of biological targets, including enzymes, receptors, and cellular pathways, could reveal previously unknown bioactivities. This could lead to the identification of this compound or its derivatives as potential leads for various therapeutic applications, such as diabetes management or neuroprotection, areas where related compounds or quercitol in general have shown some relevance .

Development of Advanced Bioanalytical Tools for Metabolomic Profiling

Metabolomics, the large-scale study of small molecules in biological samples, is a comprehensive bioanalytical tool for understanding biological phenomena and identifying potential biomarkers afekta.combioanalysis-zone.com. Advanced bioanalytical techniques are crucial for the accurate detection, identification, and quantification of metabolites. Liquid chromatography-mass spectrometry (LC-MS) is a well-established technique in metabolomics, offering wide coverage of compounds and minimizing ion suppression through chromatographic separation afekta.combioanalysis-zone.com. High-resolution mass spectrometry (HRMS) is particularly recommended for untargeted metabolomic studies to aid in metabolite identification bioanalysis-zone.com. Future research could focus on developing more sensitive and specific LC-MS or other hyphenated techniques tailored for the analysis of this compound and its potential metabolites in complex biological matrices. Progress in single-cell metabolomics, utilizing techniques like mass spectrometry, microfluidics, and capillary separations, could enable the study of this compound's metabolic profile at a higher resolution, revealing cell-to-cell variations nih.gov. The development of standardized reference nomenclature and tools for molecular structure similarity analysis within metabolomics platforms like the Metabolomics Workbench further supports the comprehensive profiling of metabolites metabolomicsworkbench.org.

Expanding the Scope of this compound as a Scaffold in Organic Synthesis

This compound, with its polyhydroxylated cyclohexanepentol structure, serves as a versatile chiral building block in organic synthesis researchgate.netresearchgate.net. Its glucose-like structure makes it an alternative chiral synthon for the synthesis of various bioactive compounds researchgate.netresearchgate.net. Future research will likely focus on expanding its utility as a scaffold for the construction of more complex molecules with diverse functionalities. This could involve exploring novel reaction methodologies for functionalizing the hydroxyl groups or the cyclohexyl ring, enabling the synthesis of libraries of derivatives with potentially enhanced biological activities. The development of stereoselective reactions utilizing this compound as a starting material is a key area for future exploration, building upon existing methods for asymmetric synthesis of quercitol isomers acs.orgnih.govacs.orgacs.orgresearchgate.net. The synthesis of aminoquercitols and deoxyfluoro quercitols from related quercitol isomers highlights the potential for creating diverse structural analogs with specific biological targets researchgate.netresearchgate.net.

Interdisciplinary Research Integrating Synthesis, Biology, and Computational Science for this compound

The comprehensive understanding and utilization of this compound will benefit significantly from interdisciplinary research efforts. Integrating synthetic chemistry with biological evaluations and computational studies can accelerate the discovery and development of novel applications. Computational methods can play a crucial role in predicting molecular properties, reaction outcomes, and potential biological interactions researchgate.netpageplace.de. For instance, computational calculations can complement experimental evidence in understanding hydrogen-bonding interactions involving fluorinated compounds, which is relevant for the synthesis of deoxyfluoro quercitols researchgate.net. Combining synthetic efforts to create diverse this compound derivatives with high-throughput screening for biological activities, followed by computational modeling to understand structure-activity relationships, represents a powerful approach. Furthermore, computational tools can assist in the analysis of complex metabolomic data generated from biological studies involving this compound ugent.be. This integrated approach, bridging chemistry, biology, and computational science, will be essential for unlocking the full potential of this compound in various fields, from medicinal chemistry to materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (+)-talo-Quercitol, and how can researchers validate their purity and stereochemical configuration?

- Methodological Answer : Begin with literature review to identify existing synthetic protocols (e.g., cyclization of inositol derivatives or enzymatic methods). Validate purity using HPLC (≥95% purity threshold) and confirm stereochemistry via -NMR coupling constants and X-ray crystallography. Cross-reference with published spectral data . For novel routes, include detailed experimental steps (reagent ratios, reaction kinetics) and comparative analysis of yields against established methods .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Optimize extraction protocols (e.g., solid-phase extraction for plasma samples) and validate methods per ICH guidelines (precision: ±15% RSD; accuracy: 85–115%). For structural confirmation, combine -NMR with high-resolution mass spectrometry (HRMS) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for glycosidase activity). Use dose-response curves (IC/EC) with positive controls (e.g., 1-deoxynojirimycin). Include cytotoxicity assays (MTT/WST-1) to rule out non-specific effects. Document cell lines, passage numbers, and incubation conditions to ensure reproducibility .

Advanced Research Questions

Q. What experimental frameworks are recommended to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply the PECO framework (Population: cell/organism models; Exposure: compound concentration/duration; Comparator: controls; Outcome: activity metrics) to standardize experimental variables. Use meta-analysis to identify outliers, and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Address batch-to-batch variability via QC/QA documentation .

Q. How should researchers statistically analyze dose-dependent responses when this compound exhibits non-linear pharmacokinetics?

- Methodological Answer : Employ non-parametric models (e.g., Hill equation) for curve fitting. Use ANOVA with post-hoc Tukey tests to compare groups. For in vivo studies, apply compartmental modeling (e.g., NONMEM) to account for absorption heterogeneity. Report confidence intervals and effect sizes to contextualize significance .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Use antioxidant additives (e.g., BHT) or lyophilization for hygroscopic samples. For solution-phase studies, buffer at pH 4–6 and store at -80°C. Include degradation kinetics (Arrhenius plots) to predict shelf-life .

Q. How can computational modeling elucidate the mechanism of this compound’s interaction with glycosidase enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystallographic enzyme structures (PDB). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate in silico ΔG values with experimental IC data. Cross-validate with mutagenesis studies to identify critical residues .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other bioactive compounds?

- Methodological Answer : Use factorial design (e.g., 2×2 matrix) to test combination ratios. Calculate combination indices (CompuSyn software) and generate isobolograms. Include mechanistic studies (e.g., RNA-seq) to identify pathway interactions. Replicate findings across multiple models to confirm generalizability .

Q. How can this compound be adapted for cross-disciplinary applications (e.g., drug delivery or material science)?

- Methodological Answer : For drug delivery, synthesize PEGylated derivatives to enhance solubility and conduct pharmacokinetic profiling. In material science, explore self-assembly properties via TEM and SAXS. Collaborate with computational chemists to predict novel applications (e.g., MOF integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.